![molecular formula C7H7NO B1320878 2-(Pyridin-4-YL)acetaldehyde CAS No. 878499-08-2](/img/structure/B1320878.png)
2-(Pyridin-4-YL)acetaldehyde
Overview
Description
2-(Pyridin-4-YL)acetaldehyde is a chemical compound with the molecular formula C7H7NO and a molecular weight of 121.14 . It’s a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-YL)acetaldehyde consists of a pyridine ring attached to an acetaldehyde group . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The acetaldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) and a hydrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyridin-4-YL)acetaldehyde are not available, compounds with similar structures have been involved in various chemical reactions. For instance, palladium-catalyzed one-pot synthesis of 2-(pyridin-4-yl) quinolines has been reported, involving a multicomponent reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Anti-Fibrosis Activity
The synthesized 2-(pyridin-2-yl) pyrimidine derivatives have shown significant anti-fibrotic activities . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Collagen Expression
Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed as novel anti-fibrotic drugs .
Luminescent Metal-Organic Frameworks
The compound has been used in the synthesis of highly luminescent entangled metal-organic frameworks . The solvent-free product exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .
Detection of Pesticides
The luminescent metal-organic framework provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .
Engineering Controls
The compound has been used in engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .
Safety and Hazards
The safety data sheet for 2-(Pyridin-4-YL)acetaldehyde indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes, and to use personal protective equipment when handling this compound .
Future Directions
The future directions for 2-(Pyridin-4-YL)acetaldehyde could involve further exploration of its potential uses in medicinal chemistry, given the interest in pyridine and pyrrolidine derivatives in drug discovery . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Pyridin-4-YL)acetaldehyde . For instance, its stability could be affected by exposure to light or high temperatures, and its efficacy could be influenced by the presence of other molecules that compete for the same targets.
properties
IUPAC Name |
2-pyridin-4-ylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCLKFBAGFZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-YL)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.